molecular formula C24H26N6O2 B611850 XMD-12 CAS No. 1234481-08-3

XMD-12

Cat. No.: B611850
CAS No.: 1234481-08-3
M. Wt: 430.51
InChI Key: DFQAJLQXPSPNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XMD-12 (also known as DUN57447, Aurora-IN-1, or compound 1) is a potent, small-molecule pan-Aurora kinase inhibitor targeting Aurora A, B, and C isoforms. Its inhibitory activity is characterized by IC50 values of 5.6 nM (Aurora A), 18.4 nM (Aurora B), and 24.6 nM (Aurora C) . This compound is widely used in biochemical and cellular studies due to its high selectivity and stability. This compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for one year .

Properties

CAS No.

1234481-08-3

Molecular Formula

C24H26N6O2

Molecular Weight

430.51

IUPAC Name

2-((4-(4-hydroxypiperidin-1-yl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one

InChI

InChI=1S/C24H26N6O2/c1-28-20-6-4-3-5-19(20)23(32)29(2)21-15-25-24(27-22(21)28)26-16-7-9-17(10-8-16)30-13-11-18(31)12-14-30/h3-10,15,18,31H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

DFQAJLQXPSPNJE-UHFFFAOYSA-N

SMILES

CN(C1=CN=C(NC2=CC=C(N3CCC(O)CC3)C=C2)N=C1N(C)C4=C5C=CC=C4)C5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DUN57447;  DUN 57447;  DUN-57447;  Aurora-IN-1;  XMD-12;  XMD12;  XMD 12; 

Origin of Product

United States

Comparison with Similar Compounds

AZD1152 (Barasertib)

AZD1152 is a phosphate pro-drug that rapidly converts to its active form, AZD1152-HQPA, which selectively inhibits Aurora B (AURKB) with nanomolar potency . In contrast, XMD-12 directly inhibits all three Aurora isoforms without requiring metabolic activation, making it more reliable for cellular experiments .

Parameter This compound AZD1152-HQPA
Primary Target Aurora A/B/C Aurora B (AURKB)
IC50 5.6/18.4/24.6 nM <10 nM (Aurora B)
Selectivity High kinome-wide selectivity Narrow (AURKB-specific)
Cell-Based Use Directly active Requires pro-drug cleavage

AMG900

AMG900 is a pan-Aurora inhibitor with nanomolar potency against Aurora A/B/C but exhibits significant off-target activity against other kinases, reducing its specificity . This compound, while similarly pan-Aurora, demonstrates >100-fold higher selectivity across the kinome below 100 nM, minimizing confounding effects in complex biological systems . For robust experimental outcomes, this compound is recommended as an orthogonal probe alongside AMG900 to validate Aurora-specific phenotypes .

Parameter This compound AMG900
Aurora Inhibition 5.6/18.4/24.6 nM Nanomolar (all isoforms)
Kinome Selectivity High (few off-targets) Moderate (multiple off-targets)
Utility Standalone or combined Requires validation

Other Aurora Inhibitors

While compounds like ZM-447439 and VX-680 are also pan-Aurora inhibitors, this compound’s combination of balanced isoform inhibition and kinome-wide selectivity distinguishes it as a preferred tool for dissecting Aurora kinase roles in mitosis and oncogenesis .

Key Research Findings

  • Kinome Selectivity: In a KINOMEscan panel of ~440 kinases, this compound showed negligible binding to non-Aurora kinases at concentrations <100 nM, outperforming AMG900 .
  • Cellular Efficacy: this compound induces mitotic arrest and apoptosis in cancer cells at low nanomolar concentrations, consistent with its biochemical potency .
  • Synergistic Use : Co-treatment with AMG900 and this compound enhances experimental rigor by cross-verifying Aurora-dependent mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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XMD-12
Reactant of Route 2
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XMD-12

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